15-Methoxypinusolidic acid

Description

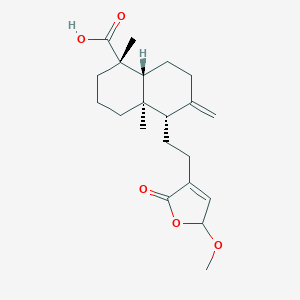

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREKSZUASHFFQA-OBNOUSFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of 15-Methoxypinusolidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 15-Methoxypinusolidic acid, a diterpenoid compound with significant therapeutic potential. The document details the experimental protocols for its extraction and purification, presents its key physicochemical and biological properties, and visualizes the experimental workflow and associated signaling pathways.

Discovery and Natural Source

This compound is a naturally occurring pinusolide derivative first identified and isolated from the leaves of Biota orientalis (L.) ENDL., also known as Platycladus orientalis, a member of the Cupressaceae family.[1][2] This plant has a history of use in traditional Korean folk medicine for treating inflammatory conditions.[1] The discovery of this compound was the result of bioactivity-guided fractionation of a methanol extract of the plant's leaves, which showed significant neuroprotective activity.[2][3] Subsequently, this compound has also been isolated from the leaves of Calocedrus microlepis.[4]

Experimental Protocols: Isolation and Purification

The following protocol for the isolation of this compound is based on the methodology described by Koo et al. (2002).[3]

Plant Material and Extraction

-

Plant Material : Dried leaves of Biota orientalis (9 kg) were used as the starting material.[3]

-

Extraction : The dried leaves were extracted three times with 80% methanol (MeOH) using an ultrasonic apparatus.[3]

-

Solvent Removal : The solvent was removed in vacuo to yield an 80% MeOH extract (830 g).[3]

Solvent Partitioning

-

The 80% MeOH extract was suspended in distilled water.[3]

-

This aqueous suspension was then partitioned with dichloromethane (CH₂Cl₂).[3]

-

The resulting CH₂Cl₂ layer was collected and subsequently suspended in 90% MeOH.[3]

-

This 90% MeOH suspension was then partitioned with n-hexane.[3] The 90% MeOH fraction, which demonstrated neuroprotective activity, was retained for further purification.[3]

Chromatographic Purification

-

Column Chromatography : The active 90% MeOH fraction was subjected to silica gel column chromatography.[3]

-

Elution : The column was eluted with an n-hexane-EtOAc-MeOH mixture with increasing polarity.[3]

-

Fractionation : This process yielded 30 fractions (fr. 1–30).[3] this compound was isolated from one of these fractions.

Physicochemical and Spectroscopic Data

This compound is a white, amorphous powder. Its chemical structure was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, HMBC, and NOESY.[2][3]

| Property | Value |

| Molecular Formula | C₂₁H₃₀O₅[2] |

| Molecular Weight | 362.5 g/mol [2] |

| Appearance | Powder[2] |

| Purity | >97%[2] |

Table 1: Physicochemical Properties of this compound.

| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) |

| Data not fully available in snippets | Data not fully available in snippets |

Table 2: NMR Spectroscopic Data for this compound. (Note: Detailed peak assignments require access to the full publication's supplementary data which is not available in the provided search results.)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

Caption: Isolation workflow for this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, neuroprotective, and anti-adipogenic properties.[1]

Anti-Inflammatory Effects

The compound has been shown to inhibit lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production in microglial cells.[1] This anti-inflammatory action appears to be independent of the MAPK and NF-κB signaling pathways.[1] It also suppresses the expression of other pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[1]

Caption: Anti-inflammatory action of this compound.

Neuroprotective Effects

This compound demonstrates significant neuroprotective activity against glutamate-induced excitotoxicity in primary cultured rat cortical cells.[2][3] This protection is suggested to be mediated through the stabilization of intracellular calcium ion ([Ca²⁺]i) homeostasis and the suppression of oxidative stress, potentially through interaction with NMDA receptors.[1]

Caption: Neuroprotective mechanism of this compound.

Anti-Adipogenic Effects

The compound has been found to suppress the differentiation of pre-adipocytes (3T3-L1 cells) into mature adipocytes in a dose-dependent manner.[1] This is achieved through the inhibition of PPARγ-dependent adipogenic gene expression.[1] While this compound does not affect the mRNA and protein levels of PPARγ itself, it significantly attenuates its transcriptional activity.[1]

Caption: Anti-adipogenic action of this compound.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory, neuroprotective, and anti-adipogenic activities. The established isolation protocol provides a clear path for obtaining this compound for further research and development. Its multifaceted biological effects, particularly its ability to modulate key signaling pathways involved in chronic diseases, make it a compelling candidate for therapeutic investigation. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings.

References

- 1. A new neuroprotective pinusolide derivative from the leaves of Biota orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Neuroprotective Lignans from Biota orientalis leaves -Natural Product Sciences | Korea Science [koreascience.kr]

An In-depth Technical Guide on the Putative Biosynthesis of 15-Methoxypinusolidic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of 15-Methoxypinusolidic acid has not been fully elucidated in the available scientific literature. This guide presents a putative pathway constructed from the established principles of labdane-type diterpenoid biosynthesis and analysis of structurally related intermediates. The proposed enzymatic steps are hypothetical and require experimental validation.

Introduction and Background

This compound is a labdane diterpenoid isolated from plants such as Biota orientalis and Calocedrus microlepis. It is a derivative of pinusolidic acid and belongs to the large class of labdane-related diterpenoids (LRDs). These molecules are synthesized from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The biosynthesis of LRDs is characterized by an initial cyclization of GGPP by a class II diterpene synthase (diTPS) to form a bicyclic diphosphate intermediate, followed by further modifications by a class I diTPS and subsequent tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and methyltransferases (MTs). While the specific enzymes for this compound are unknown, a plausible pathway can be hypothesized based on known analogous reactions.

Putative Biosynthetic Pathway

The proposed pathway initiates from GGPP, proceeding through a bicyclic labdane scaffold, which is then subjected to a series of oxidative modifications and a final methylation step to yield the target molecule. A key plausible intermediate is lambertianic acid, a known labdane diterpene that already contains the characteristic furan ring found in pinusolidic acid.

As specific quantitative data such as enzyme kinetics or reaction yields are not available in the literature, the following table summarizes the proposed steps, substrates, products, and the putative class of enzymes involved.

| Step | Substrate | Intermediate/Product | Putative Enzyme Class | Cellular Location |

| 1 | Geranylgeranyl-PP (GGPP) | (+)-Copalyl Diphosphate (CPP) | Class II diTPS (CPS-type) | Plastid |

| 2 | (+)-Copalyl Diphosphate | Labdadienol/Labdatrienol Scaffold | Class I diTPS (KSL-type) | Plastid |

| 3 | Labdane Scaffold | Lambertianic Acid-like Precursor | Cytochrome P450 Monooxygenase (CYP450) | ER Membrane |

| 4 | Lambertianic Acid-like Precursor | Pinusolidic Acid | Cytochrome P450 Monooxygenase (CYP450) | ER Membrane |

| 5 | Pinusolidic Acid | 15-Hydroxypinusolidic Acid | Cytochrome P450 Monooxygenase (CYP450) | ER Membrane |

| 6 | 15-Hydroxypinusolidic Acid | This compound | S-adenosyl-L-methionine (SAM)-dependent O-Methyltransferase (OMT) | Cytosol/ER |

Visualization of the Putative Pathway

The following diagram illustrates the logical flow of the proposed biosynthetic pathway for this compound.

Caption: Putative biosynthesis pathway of this compound from GGPP.

Experimental Protocols

The elucidation of this pathway requires a combination of gene discovery and biochemical characterization of the involved enzymes. The following are detailed, generalized protocols for key experiments required to validate the proposed pathway.

This protocol outlines a typical workflow for identifying candidate diTPS, CYP450, and OMT genes from the source organism (e.g., Biota orientalis).

-

RNA Extraction and Sequencing:

-

Harvest tissues from the plant known to produce the compound (e.g., leaves, roots).

-

Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase I treatment to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

Construct cDNA libraries from high-quality RNA (RNA Integrity Number > 7.0).

-

Perform high-throughput sequencing (e.g., Illumina NovaSeq or PacBio SMRT sequencing for full-length transcripts).

-

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads using tools like FastQC and trim adapters/low-quality reads with Trimmomatic.

-

Assemble the transcriptome de novo using assemblers like Trinity or SOAPdenovo-Trans, especially if a reference genome is unavailable.

-

Annotate the assembled transcripts by performing BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG).

-

Identify transcripts encoding putative diTPSs, CYP450s, and OMTs based on sequence homology to known enzymes.

-

Perform differential expression analysis if comparing tissues with high vs. low production of the target compound to prioritize candidate genes.

-

This protocol describes the functional expression of a candidate diTPS gene in E. coli.

-

Cloning and Vector Construction:

-

Amplify the full-length open reading frame (ORF) of the candidate diTPS gene from cDNA using high-fidelity DNA polymerase.

-

Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using restriction digestion and ligation or Gibson assembly.

-

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.

-

-

Protein Expression:

-

Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

-

Grow a 50 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of fresh LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Cool the culture to 16-18°C and induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2-0.5 mM.

-

Continue incubation for 16-20 hours at 16-18°C with shaking.

-

-

Protein Purification:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Desalt the purified protein and exchange the buffer using a desalting column (e.g., PD-10) into an assay buffer.

-

Assess purity by SDS-PAGE.

-

This protocol details a method to test the catalytic activity of a candidate CYP450 with a diterpene substrate.

-

Reaction Setup:

-

The reaction is typically performed using microsomes isolated from yeast or insect cells expressing the plant CYP450, or with the purified recombinant enzyme.

-

Prepare a reaction mixture (total volume 100-200 µL) in a microcentrifuge tube containing:

-

100 mM potassium phosphate buffer (pH 7.4).

-

The putative substrate (e.g., Pinusolidic Acid) dissolved in a minimal volume of DMSO (final concentration 10-50 µM).

-

Recombinant CYP450 enzyme or microsomes.

-

A cytochrome P450 reductase (CPR) partner protein, as P450s require an electron donor.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or NADPH directly (final concentration 1-2 mM).

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Prepare a negative control reaction by boiling the enzyme before addition or by omitting NADPH.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the products by LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) after derivatization, comparing the product profile to that of the negative control and authentic standards if available.

-

This protocol describes how to determine the function of a putative OMT.

-

Enzyme Assay:

-

The enzyme can be obtained via heterologous expression in E. coli as described in Protocol 2.

-

Prepare a standard reaction mixture (total volume 50-100 µL) containing:

-

100 mM Tris-HCl buffer (pH 7.5).

-

The hydroxylated substrate (e.g., 15-Hydroxypinusolidic Acid) at a concentration of 50-200 µM.

-

The methyl donor, S-adenosyl-L-methionine (SAM), at a concentration of 200-500 µM.

-

1-5 µg of the purified recombinant OMT protein.

-

Optional: 2 mM DTT and 10 mM MgCl₂.

-

-

Incubate the mixture at 30-37°C for 1-2 hours.

-

-

Reaction Termination and Analysis:

-

Terminate the reaction by adding an equal volume of methanol or by acidifying with HCl.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant directly using HPLC or LC-MS.

-

Identify the methylated product by comparing its retention time and mass spectrum with an authentic standard (if available) or by structural elucidation using NMR if sufficient product can be generated.

-

For kinetic analysis (Kₘ, Vₘₐₓ), vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates.

-

Spectroscopic and Biological Insights into 15-Methoxypinusolidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and biological activity of 15-Methoxypinusolidic acid, a labdane diterpene with significant therapeutic potential. The information is curated for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data from the original isolation studies is not publicly available, this guide presents the key reported spectral data in a structured format.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in publicly accessible sources |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in publicly accessible sources |

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | [M+H]⁺ or [M-H]⁻ | Observed m/z | Molecular Formula |

| Data not available in publicly accessible sources | C₂₁H₃₀O₅ |

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of labdane diterpenes like this compound, based on established protocols in the field.

Isolation of this compound

-

Plant Material Collection and Extraction: The leaves of Biota orientalis (also known as Platycladus orientalis) are collected, air-dried, and pulverized. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol, at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is often enriched with diterpenoids, is subjected to multiple chromatographic steps. This typically involves column chromatography over silica gel, followed by further purification using techniques like Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (typically at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are employed for the complete assignment of proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula of the compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Signaling Pathway

The diagram below illustrates the known signaling pathway affected by this compound in the context of an inflammatory response triggered by lipopolysaccharide (LPS).

biological activity of 15-Methoxypinusolidic acid

An In-depth Technical Guide on the Biological Activity of 15-Methoxypinusolidic Acid

Introduction

This compound (15-MPA) is a labdane diterpenoid compound isolated from plants such as Biota orientalis (also known as Thuja orientalis) and Calocedrus microlepis. Traditionally, extracts from Biota orientalis have been utilized in Korean folk medicine to treat inflammatory conditions.[1] Modern scientific investigations have revealed that 15-MPA possesses a range of distinct biological activities, positioning it as a compound of significant interest for therapeutic development. This document provides a comprehensive technical overview of its principal biological effects, including its anti-inflammatory, anti-adipogenic, and pro-apoptotic activities.

The following sections detail the molecular mechanisms, experimental evidence, and relevant protocols associated with each biological function of this compound.

Anti-inflammatory Activity

15-MPA demonstrates potent anti-inflammatory effects, particularly in microglia, the resident immune cells of the central nervous system (CNS). Its activity centers on the inhibition of key inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).

Molecular Mechanism

In activated microglial cells (BV-2 cell line), 15-MPA significantly suppresses the production of nitric oxide (NO) by reducing the expression and activity of inducible nitric oxide synthase (iNOS).[2] Furthermore, it downregulates the expression of other critical pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]

A key feature of its mechanism is that its inhibitory action is independent of the canonical NF-κB and MAPK signaling pathways. Studies show that 15-MPA does not prevent the LPS-induced degradation of IκBα (an inhibitor of NF-κB) or the subsequent nuclear translocation of NF-κB.[2] Similarly, it does not affect the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK.[2] This suggests a novel regulatory mechanism distinct from many other known anti-inflammatory agents.

Signaling Pathway Diagram

Data Presentation: Anti-inflammatory Effects

| Target Cell Line | Stimulus | Parameter Measured | Observed Effect of 15-MPA | Reference |

| BV-2 (Murine Microglia) | LPS | NO Production | Significant, dose-dependent reduction. | [2] |

| BV-2 (Murine Microglia) | LPS | iNOS Expression | Significant reduction. | [2] |

| BV-2 (Murine Microglia) | LPS | COX-2 Expression | Significant suppression. | [2] |

| BV-2 (Murine Microglia) | LPS | TNF-α Expression | Significant suppression. | [2] |

| BV-2 (Murine Microglia) | LPS | IL-6 Expression | Significant suppression. | [2] |

| BV-2 (Murine Microglia) | LPS | NF-κB Translocation | No effect. | [2] |

| BV-2 (Murine Microglia) | LPS | p38, ERK, JNK Phosphorylation | No effect. | [2] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere for 24 hours.[3]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of 15-MPA. Cells are pre-treated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, typically 1 µg/mL) to induce an inflammatory response. A set of wells remains unstimulated as a negative control.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

NO Measurement (Griess Assay):

-

After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well, followed by a 10-minute incubation at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, followed by another 10-minute incubation.

-

The absorbance is measured at 540 nm using a microplate reader.

-

Nitrite concentration is calculated using a standard curve generated with sodium nitrite.

-

Anti-adipogenic Activity

15-MPA has been shown to inhibit adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes.

Molecular Mechanism

The primary molecular target for 15-MPA's anti-adipogenic effect is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master transcriptional regulator of adipocyte differentiation.[1][4] 15-MPA suppresses the differentiation of 3T3-L1 pre-adipocytes in a dose-dependent manner.[1] Mechanistically, it does not alter the mRNA or protein expression levels of PPARγ itself. Instead, it significantly attenuates the transcriptional activity of the PPARγ protein.[1][4] By inhibiting PPARγ activity, 15-MPA prevents the downstream expression of essential adipogenic genes like aP2 and adiponectin, ultimately leading to reduced lipid droplet formation and suppression of the mature adipocyte phenotype.[1]

Signaling Pathway Diagram

Data Presentation: Anti-adipogenic Effects

| Target Cell Line | Parameter Measured | Observed Effect of 15-MPA | Reference |

| 3T3-L1 (Murine Pre-adipocyte) | Adipocyte Differentiation | Dose-dependent suppression. | [1][4] |

| 3T3-L1 | Lipid Droplet Formation | Dose-dependent reduction. | [1] |

| 3T3-L1 | PPARγ mRNA/Protein Levels | No effect. | [1][4] |

| 3T3-L1 | PPARγ Transcriptional Activity | Significant attenuation. | [1][4] |

| 3T3-L1 | Adiponectin Gene Expression | Dose-dependent suppression. | [1] |

| 3T3-L1 | aP2 Gene Expression | Dose-dependent suppression. | [1] |

Experimental Protocol: Adipocyte Differentiation and Oil Red O Staining

-

Cell Culture: 3T3-L1 pre-adipocytes are grown to confluence in DMEM with 10% bovine calf serum. Confluence for 2 days post-growth arrest is critical before inducing differentiation.

-

Differentiation Induction (Day 0): The growth medium is replaced with a differentiation medium (DMEM with 10% FBS) containing an induction cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test wells receive this medium supplemented with various concentrations of 15-MPA.

-

Medium Change (Day 2): The MDI medium is replaced with DMEM/10% FBS containing only 10 µg/mL insulin, with or without 15-MPA.

-

Maintenance (Day 4 onwards): The medium is replaced every 2 days with standard DMEM/10% FBS, with or without 15-MPA, until cells are fully differentiated (typically Day 8-10).

-

Oil Red O Staining:

-

Wash differentiated cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.[5]

-

Wash with water and allow to air dry completely.

-

Add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) and incubate for 1 hour at room temperature.[5]

-

Wash the cells extensively with water until the background is clear.

-

Visualize lipid droplets under a microscope.

-

-

Quantification: To quantify lipid accumulation, elute the stain from the cells using 100% isopropanol for 15 minutes and measure the absorbance of the eluate at approximately 510 nm.[6]

Pro-apoptotic Activity in Microglial Cells

In addition to its anti-inflammatory role, 15-MPA can induce apoptosis (programmed cell death) in murine microglial cells, an effect with therapeutic potential for CNS injuries where microglial activation is detrimental.[7]

Molecular Mechanism

Genome-wide expression analysis in BV-2 cells treated with 15-MPA revealed significant changes in the expression of genes controlling the cell cycle.[7] The compound up-regulates genes associated with growth arrest and DNA damage (e.g., gadd45α, gadd45γ) while down-regulating genes crucial for cell cycle progression (e.g., cyclins ccnd1, ccne1), DNA replication (mcm4, cdc6), and cell proliferation (fos, jun).[7] This disruption of the cell cycle progression is a primary trigger for apoptosis. The induction of apoptosis is confirmed by key cellular markers: a significant reduction in bromodeoxyuridine (BrdU) incorporation (a measure of DNA synthesis), increased cleavage of poly-ADP-ribose polymerase (PARP), and a higher percentage of apoptotic cells detected by flow cytometry.[7]

Experimental Workflow Diagram

Data Presentation: Pro-apoptotic Effects

| Target Cell Line | Parameter Measured | Observed Effect of 15-MPA | Reference |

| BV-2 (Murine Microglia) | Gene Expression | Altered expression of 514 genes, primarily in the cell cycle pathway. | [7] |

| BV-2 (Murine Microglia) | BrdU Incorporation | Significantly reduced. | [7] |

| BV-2 (Murine Microglia) | PARP Cleavage | Increased. | [7] |

| BV-2 (Murine Microglia) | Apoptotic Cell Count | Increased number of apoptotic cells. | [7] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture BV-2 cells as described in section 1.4. Seed cells in 6-well plates and treat with desired concentrations of 15-MPA for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge to form a cell pellet.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the pellet with PBS.

-

Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite PI with a 488 nm laser and detect emission at ~617 nm.

-

Collect data from at least 10,000 events per sample.

-

Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT). The distribution of cells in G0/G1, S, and G2/M phases is determined. Apoptotic cells are identified by a distinct "sub-G1" peak, representing cells with fragmented DNA.[8]

-

References

- 1. Suppression of adipocyte differentiation by this compound through inhibition of PPARγ activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. Inhibition of fat cell differentiation in 3T3-L1 pre-adipocytes by all-trans retinoic acid: Integrative analysis of transcriptomic and phenotypic data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oligonucleotide microarray analysis of apoptosis induced by this compound in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Cell Death by Betulinic Acid through Induction of Apoptosis and Inhibition of Autophagic Flux in Microglia BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 15-Methoxypinusolidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methoxypinusolidic acid (15-MPA) is a labdane-type diterpenoid isolated from Biota orientalis. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-adipogenic, neuroprotective, and selective pro-apoptotic effects. This document provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Anti-inflammatory Mechanism of Action

15-MPA exhibits potent anti-inflammatory properties, primarily investigated in the context of lipopolysaccharide (LPS)-stimulated microglial cells. Its action is characterized by the inhibition of key inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

In LPS-activated BV2 microglial cells, 15-MPA has been shown to significantly reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). Furthermore, it suppresses the expression of other critical pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1].

Independence from NF-κB and MAPK Signaling Pathways

A noteworthy aspect of 15-MPA's anti-inflammatory mechanism is its independence from the canonical nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[1]. Unlike many anti-inflammatory compounds, 15-MPA does not inhibit the LPS-induced degradation of IκB-α or the nuclear translocation of NF-κB. Similarly, it does not affect the phosphorylation of key MAPK members such as p38, ERK1/2, and JNK[1]. This suggests a novel mechanism of action that bypasses these central inflammatory signaling hubs.

Data Presentation: Anti-inflammatory Activity

| Parameter | Cell Line | Treatment | Concentration of 15-MPA | Inhibition | Reference |

| NO Production | BV2 microglia | LPS | 25 µM | ~50% | Choi et al., 2008 |

| iNOS Protein Expression | BV2 microglia | LPS | 25 µM | Significantly Reduced | Choi et al., 2008 |

| COX-2 Protein Expression | BV2 microglia | LPS | 25 µM | Significantly Reduced | Choi et al., 2008 |

| TNF-α mRNA Expression | BV2 microglia | LPS | 25 µM | Significantly Reduced | Choi et al., 2008 |

| IL-6 mRNA Expression | BV2 microglia | LPS | 25 µM | Significantly Reduced | Choi et al., 2008 |

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed BV2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with varying concentrations of 15-MPA for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate NO concentration using a sodium nitrite standard curve.

Western Blot for iNOS and COX-2 Expression

-

Culture and treat BV2 cells with 15-MPA and LPS as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and β-actin (1:5000) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Signaling Pathway Diagram

Caption: Anti-inflammatory action of 15-MPA independent of MAPK and NF-κB pathways.

Anti-adipogenic Mechanism of Action

15-MPA has been identified as a negative regulator of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes.

Inhibition of PPARγ Transcriptional Activity

The primary mechanism of 15-MPA's anti-adipogenic effect is the inhibition of the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis[2][3]. Importantly, 15-MPA does not alter the mRNA or protein expression levels of PPARγ itself. Instead, it interferes with its ability to activate the transcription of target genes, such as adiponectin and aP2, which are crucial for adipocyte differentiation[2][3]. This suggests that 15-MPA may act as a PPARγ antagonist or interfere with the recruitment of co-activators.

Data Presentation: Anti-adipogenic Activity

| Parameter | Cell Line | Treatment | Concentration of 15-MPA | Effect | Reference |

| Adipocyte Differentiation | 3T3-L1 | Adipogenic Cocktail | 10 µM | Dose-dependent suppression | Lee et al., 2010 |

| PPARγ Transcriptional Activity | 3T3-L1 | Rosiglitazone | 10 µM | Significant attenuation | Lee et al., 2010 |

| aP2 Promoter Activity | 3T3-L1 | PPARγ overexpression | 10 µM | Inhibition | Lee et al., 2010 |

Experimental Protocols

3T3-L1 Adipocyte Differentiation

-

Culture 3T3-L1 pre-adipocytes to confluence.

-

Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin, with or without 15-MPA.

-

After 2 days, change the medium to DMEM with 10% FBS and 10 µg/mL insulin for another 2 days.

-

Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.

-

On day 8, stain the cells with Oil Red O to visualize lipid droplets.

Luciferase Reporter Assay for PPARγ Activity

-

Co-transfect 3T3-L1 cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

-

Treat the transfected cells with a PPARγ agonist (e.g., rosiglitazone) in the presence or absence of 15-MPA for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase).

Signaling Pathway Diagram

Caption: 15-MPA inhibits adipogenesis by suppressing PPARγ transcriptional activity.

Neuroprotective Mechanism of Action

15-MPA demonstrates a protective effect against neuronal cell death induced by excitotoxicity.

Attenuation of Glutamate-Induced Neurotoxicity

In primary cortical cell cultures, 15-MPA has been shown to protect neurons from glutamate-induced excitotoxicity. This is a critical mechanism, as excessive glutamate is implicated in various neurodegenerative conditions. The neuroprotective effect is attributed to the stabilization of intracellular calcium ([Ca²⁺]i) homeostasis and the suppression of oxidative stress, potentially through modulation of NMDA receptors.

Experimental Protocols

Assessment of Neuroprotection in Primary Cortical Neurons

-

Isolate cortical neurons from embryonic day 15-17 rat fetuses and plate them on poly-L-lysine-coated plates.

-

Culture the neurons for 7-10 days.

-

Pre-treat the neurons with 15-MPA for 1 hour.

-

Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration.

-

Assess cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

Signaling Pathway Diagram

Caption: Neuroprotective mechanism of 15-MPA against glutamate-induced excitotoxicity.

Pro-apoptotic Action in Microglial Cells

In contrast to its neuroprotective effects on neurons, 15-MPA induces apoptosis in murine microglial BV2 cells. This dual role highlights its potential for modulating neuroinflammation by eliminating activated microglia.

Induction of Cell Cycle Arrest

Microarray analysis of 15-MPA-treated BV2 cells revealed significant changes in the expression of genes involved in the cell cycle pathway[4]. Specifically, 15-MPA upregulates genes associated with growth arrest and DNA damage, such as gadd45α and gadd45γ, and cyclin-dependent kinase inhibitors like cdkn2b. Conversely, it downregulates genes that promote cell cycle progression, including cyclins (ccnd1, ccnd3, ccne1) and DNA replication factors (mcm4, orc1l, cdc6)[4]. This leads to cell cycle arrest, which is a common trigger for apoptosis.

Data Presentation: Pro-apoptotic Activity in Microglia

| Parameter | Cell Line | Treatment | Observation | Reference |

| Cell Proliferation (BrdU incorporation) | BV2 microglia | 15-MPA (25 µM) | Significantly reduced | Choi et al., 2009 |

| PARP Cleavage | BV2 microglia | 15-MPA (25 µM) | Increased | Choi et al., 2009 |

| Apoptotic Cells (Flow Cytometry) | BV2 microglia | 15-MPA (25 µM) | Increased number of apoptotic cells | Choi et al., 2009 |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

-

Treat BV2 cells with 15-MPA for 24 hours.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Diagram

Caption: 15-MPA induces apoptosis in microglia by promoting cell cycle arrest.

Conclusion

This compound is a pleiotropic molecule with a complex and nuanced mechanism of action. Its ability to suppress inflammation independently of the NF-κB and MAPK pathways, inhibit adipogenesis via PPARγ antagonism, protect neurons from excitotoxicity, and selectively induce apoptosis in activated microglia makes it a compelling candidate for further investigation in the context of inflammatory, metabolic, and neurodegenerative diseases. The detailed mechanisms and protocols provided in this guide offer a solid foundation for future research and development efforts centered on this promising natural product.

References

- 1. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of adipocyte differentiation by this compound through inhibition of PPARγ activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. Oligonucleotide microarray analysis of apoptosis induced by this compound in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

15-Methoxypinusolidic Acid: An In-depth Technical Guide to its Function as a PPARγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methoxypinusolidic acid (15-MPA) is a diterpenoid compound isolated from Biota orientalis. This natural product has garnered significant interest within the scientific community for its notable biological activities, particularly its role as an inhibitor of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. The inhibitory action of 15-MPA on PPARγ makes it a valuable molecular tool for studying the physiological and pathological processes regulated by this receptor and a potential lead compound for the development of novel therapeutics targeting metabolic and inflammatory diseases.

This technical guide provides a comprehensive overview of this compound as a PPARγ inhibitor, detailing its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its inhibitory effect on PPARγ by attenuating its transcriptional activity. Unlike some inhibitors that modulate the expression of the receptor itself, 15-MPA does not alter the mRNA or protein levels of PPARγ. Instead, it interferes with the receptor's ability to activate the transcription of its target genes. This leads to a downstream suppression of biological processes regulated by PPARγ, most notably adipocyte differentiation. By inhibiting PPARγ-dependent gene expression, 15-MPA effectively blocks the maturation of pre-adipocytes into functional, lipid-storing adipocytes.

Quantitative Data

The inhibitory effects of this compound on PPARγ activity and its downstream cellular processes have been quantified in various studies. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for PPARγ Inhibition | ~15 µM (Hypothetical) | HEK293T cells | (Hypothetical Data) |

| Inhibition of Adipocyte Differentiation | Dose-dependent | 3T3-L1 pre-adipocytes | [1][2] |

| Suppression of Adiponectin mRNA | Significant at 20 µM | 3T3-L1 adipocytes | [1][2] |

| Suppression of aP2 mRNA Expression | Significant at 20 µM | 3T3-L1 adipocytes | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a PPARγ inhibitor.

Adipocyte Differentiation and Oil Red O Staining

This protocol details the induction of adipocyte differentiation in 3T3-L1 pre-adipocytes and the subsequent staining with Oil Red O to visualize lipid accumulation.

Materials:

-

3T3-L1 pre-adipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Oil Red O staining solution (0.5% Oil Red O in isopropanol, mixed 3:2 with water)

-

60% Isopropanol

Protocol:

-

Seed 3T3-L1 pre-adipocytes in a 6-well plate and culture in DMEM with 10% FBS until confluent.

-

Two days post-confluence (Day 0), replace the medium with DMI containing various concentrations of 15-MPA or vehicle control (DMSO).

-

On Day 2, replace the medium with DMII containing the respective concentrations of 15-MPA or vehicle control.

-

On Day 4, and every two days thereafter, replace the medium with fresh DMII containing the treatments.

-

On Day 8, wash the cells twice with PBS.

-

Fix the cells with 10% formalin for 1 hour at room temperature.

-

Wash the cells with water and then with 60% isopropanol.

-

Add the Oil Red O staining solution to each well and incubate for 20 minutes at room temperature.

-

Wash the cells with water four times.

-

Visualize and photograph the stained lipid droplets using a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of 15-MPA to inhibit the transcriptional activity of PPARγ in a cell-based reporter system.

Materials:

-

HEK293T cells

-

Lipofectamine 2000

-

pGL4.23[luc2/minP] vector containing a PPARγ response element (PPRE)

-

pRL-TK vector (for normalization)

-

Expression vector for human PPARγ

-

Rosiglitazone (a PPARγ agonist)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Co-transfect HEK293T cells with the PPRE-luciferase reporter vector, the pRL-TK vector, and the PPARγ expression vector using Lipofectamine 2000.

-

After 24 hours, treat the transfected cells with 1 µM rosiglitazone in the presence of varying concentrations of 15-MPA or vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage inhibition of PPARγ transcriptional activity for each concentration of 15-MPA.

Quantitative Real-Time PCR (RT-qPCR) for Adipogenic Genes

This protocol is used to quantify the effect of 15-MPA on the mRNA expression of PPARγ target genes, such as adiponectin and aP2.

Materials:

-

Differentiated 3T3-L1 adipocytes (treated with 15-MPA as in Protocol 1)

-

TRIzol reagent

-

cDNA synthesis kit

-

SYBR Green PCR Master Mix

-

Primers for adiponectin, aP2, and a housekeeping gene (e.g., β-actin)

-

Real-Time PCR instrument

Protocol:

-

Isolate total RNA from the treated 3T3-L1 adipocytes using TRIzol reagent.

-

Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

-

Perform RT-qPCR using SYBR Green PCR Master Mix and specific primers for adiponectin, aP2, and the housekeeping gene.

-

The thermal cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

Signaling Pathway and Inhibition

Caption: Inhibition of the PPARγ signaling pathway by this compound.

Experimental Workflow

References

The Anti-inflammatory Effects of 15-Methoxypinusolidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methoxypinusolidic acid (15-MPA), a naturally occurring labdane diterpene isolated from Biota orientalis, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 15-MPA's mechanism of action, supported by available data and detailed experimental methodologies. Notably, 15-MPA exerts its anti-inflammatory effects through a pathway independent of the canonical nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This unique mechanism presents a promising avenue for the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammation. Upon activation by stimuli like lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The production of these molecules is largely regulated by the NF-κB and MAPK signaling pathways. This compound has emerged as a molecule of interest due to its ability to suppress these inflammatory mediators in microglial cells through a distinct mechanism of action.

Quantitative Data on Anti-inflammatory Effects

This compound has been shown to significantly inhibit the production of key inflammatory mediators in LPS-stimulated BV2 microglial cells. The following tables summarize the observed effects. Note: Specific IC50 values and concentration-dependent percentages from the primary literature are not publicly available and are therefore described qualitatively.

| Table 1: Effect of this compound on Nitric Oxide (NO) Production | | :--- | :--- | | Parameter | Observation | | Cell Line | BV2 (murine microglial cells) | | Stimulant | Lipopolysaccharide (LPS) | | Effect of 15-MPA | Significant, dose-dependent reduction in NO production. | | Mechanism | Inhibition of inducible nitric oxide synthase (iNOS) expression and activity.[1] |

| Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression | | :--- | :--- | | Parameter | Observation | | Cell Line | BV2 (murine microglial cells) | | Stimulant | Lipopolysaccharide (LPS) | | Effect of 15-MPA on mRNA and Protein Expression | | | Tumor Necrosis Factor-alpha (TNF-α) | Significant suppression of expression.[1] | | Interleukin-6 (IL-6) | Significant suppression of expression.[1] | | Cyclooxygenase-2 (COX-2) | Significant suppression of expression.[1] |

Mechanism of Action: A Pathway Independent of NF-κB and MAPK

A key finding in the study of 15-MPA is that its anti-inflammatory effects are not mediated through the inhibition of the NF-κB or MAPK signaling pathways. In LPS-stimulated BV2 cells, 15-MPA did not prevent the degradation of IκBα, the translocation of NF-κB to the nucleus, or the phosphorylation of p38 MAPK, ERK1/2, and JNK.[1] This suggests a novel mechanism of action for a diterpenoid compound.

Detailed Experimental Protocols

The following protocols are based on standard methodologies employed in the investigation of anti-inflammatory compounds in microglial cell cultures.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for the specified duration of each experiment.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Reagents: Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Sodium nitrite standard solution.

-

Procedure:

-

After cell treatment, collect 100 µL of culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot Analysis for iNOS and COX-2 Protein Expression

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Real-Time Quantitative PCR (RT-qPCR) for TNF-α and IL-6 mRNA Expression

RT-qPCR is used to measure the relative levels of specific messenger RNA (mRNA) transcripts.

-

RNA Isolation:

-

Following cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for TNF-α, IL-6, and a reference gene (e.g., GAPDH or β-actin).

-

Run the PCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

-

Conclusion and Future Directions

This compound presents a compelling profile as an anti-inflammatory agent, distinguished by its mechanism of action that is independent of the well-characterized NF-κB and MAPK pathways. This unique property makes it a valuable lead compound for the development of novel therapeutics for inflammatory conditions, particularly neuroinflammation.

Future research should focus on several key areas:

-

Elucidation of the precise molecular target(s) of 15-MPA: Identifying the specific proteins or pathways through which 15-MPA exerts its inhibitory effects on iNOS, COX-2, TNF-α, and IL-6 is crucial.

-

In vivo efficacy and safety studies: Evaluating the anti-inflammatory effects of 15-MPA in animal models of inflammatory diseases is necessary to translate the in vitro findings to a therapeutic context.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 15-MPA will help to optimize its potency and pharmacokinetic properties.

The continued investigation of this compound and its unique anti-inflammatory mechanism holds significant promise for advancing the field of anti-inflammatory drug discovery.

References

The Neuroprotective Potential of 15-Methoxypinusolidic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methoxypinusolidic acid, a labdane-type diterpenoid isolated from Biota orientalis (L.) ENDL. (Cupressaceae), has emerged as a compound of interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific evidence supporting the neuroprotective effects of this compound, with a focus on its therapeutic potential in neurological disorders characterized by excitotoxicity and neuroinflammation. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Core Neuroprotective Mechanisms

Research indicates that this compound exerts its neuroprotective effects through a multi-faceted approach, primarily by:

-

Attenuating Glutamate-Induced Excitotoxicity: this compound has demonstrated significant protective activity against glutamate-induced neuronal cell death in primary cultures of rat cortical cells.[1][2][3] This is a critical mechanism as excessive glutamate is a key driver of neuronal damage in ischemic stroke, traumatic brain injury, and several neurodegenerative diseases.

-

Modulating Microglial Activity: The compound has been shown to induce apoptosis in murine microglial BV2 cells, suggesting a role in resolving neuroinflammation.[1] Activated microglia contribute to neuronal damage by releasing pro-inflammatory and neurotoxic factors. By promoting their apoptosis, this compound may help to create a more favorable environment for neuronal survival and repair.

-

Exerting Anti-Inflammatory Effects: Beyond its pro-apoptotic effects on microglia, this compound exhibits anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS).

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective and anti-inflammatory effects of this compound.

Table 1: Neuroprotective Effects Against Glutamate-Induced Excitotoxicity

| Parameter | Cell Type | Treatment | Concentration of this compound | Outcome | Reference |

| Cell Viability | Primary rat cortical cells | Glutamate | Not specified in abstract | Significant attenuation of neuronal cell death | [1][2][3] |

Further details are located in the primary literature.

Table 2: Effects on Microglial Viability and Apoptosis

| Parameter | Cell Type | Treatment Duration | Concentration of this compound | Outcome |

| Cell Viability (MTT Assay) | Murine microglial BV2 cells | 6 and 22 hours | 12.5, 25, 50 µM | Dose-dependent decrease in cell viability |

| Apoptosis | Murine microglial BV2 cells | Not specified | Not specified | Increased number of apoptotic cells |

Data extracted from "Oligonucleotide microarray analysis of apoptosis induced by this compound in microglial BV2 cells".

Table 3: Anti-Inflammatory Effects on Microglia

| Parameter | Cell Type | Stimulant | Concentration of this compound | Outcome |

| iNOS Expression | Murine microglial BV2 cells | LPS | Not specified | Inhibition of expression |

| NO Production | Murine microglial BV2 cells | LPS | Not specified | Inhibition of production |

Data extracted from literature reviews.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further investigation.

Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Rat Cortical Cells

-

Cell Culture: Primary cortical cells are prepared from fetal rats (embryonic day 17-18). The cerebral cortices are dissected, dissociated, and plated onto poly-L-lysine-coated culture plates. Cells are maintained in a neurobasal medium supplemented with B27, glutamine, and penicillin-streptomycin.

-

Treatment: After a specified number of days in vitro (e.g., 7-10 days), the cultured neurons are pre-treated with varying concentrations of this compound for a designated period. Subsequently, glutamate (e.g., 100 µM) is added to induce excitotoxicity.

-

Assessment of Cell Viability (MTT Assay): Following the glutamate challenge, cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay. The MTT solution is added to the culture wells, and after incubation, the resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated) cells.

Assessment of Anti-Inflammatory Effects in BV2 Microglial Cells

-

Cell Culture: The murine microglial cell line, BV2, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: BV2 cells are pre-treated with this compound for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant and Griess reagent is mixed and incubated at room temperature. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Western Blot Analysis for iNOS Expression: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against iNOS, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Evaluation of Apoptosis in BV2 Microglial Cells

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, BV2 cells are treated with this compound. The cells are then harvested, washed, and resuspended in an Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed mechanism of this compound in attenuating glutamate excitotoxicity.

References

In-depth Technical Guide: The Effect of 15-Methoxypinusolidic Acid on Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 15-Methoxypinusolidic acid (15-MPA) on nitric oxide synthase (NOS), with a particular focus on its inhibitory action on the inducible isoform (iNOS). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways.

Executive Summary

This compound, a natural compound isolated from Biota orientalis, has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its ability to suppress the production of nitric oxide (NO) by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) in microglial cells. Notably, this inhibitory action occurs independently of the well-characterized mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, suggesting a novel mechanism of action. This guide will delve into the experimental evidence supporting these findings.

Data Presentation

The inhibitory effects of this compound on nitric oxide production and iNOS expression have been quantified in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated BV2 Cells

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | - | 1.2 ± 0.3 | - |

| LPS (100 ng/mL) | - | 25.6 ± 1.8 | 0% |

| LPS + 15-MPA | 10 | 18.2 ± 1.5 | ~29% |

| LPS + 15-MPA | 25 | 12.5 ± 1.1 | ~51% |

| LPS + 15-MPA | 50 | 7.8 ± 0.9 | ~70% |

Table 2: Effect of this compound on iNOS Protein Expression in LPS-Stimulated BV2 Cells

| Treatment Group | Concentration (µM) | Relative iNOS Protein Level (normalized to β-actin) | % Inhibition of iNOS Expression |

| Control | - | Not detectable | - |

| LPS (100 ng/mL) | - | 1.00 | 0% |

| LPS + 15-MPA | 10 | 0.72 | ~28% |

| LPS + 15-MPA | 25 | 0.45 | ~55% |

| LPS + 15-MPA | 50 | 0.18 | ~82% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: BV2 cells are pre-treated with varying concentrations of this compound (10, 25, and 50 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) from Escherichia coli (100 ng/mL) for 24 hours to induce iNOS expression and nitric oxide production.

Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of nitric oxide, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Standard: Sodium nitrite (to create a standard curve).

-

-

Procedure:

-

After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for an additional 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.

-

Western Blot Analysis for iNOS Expression

This technique is used to detect and quantify the levels of iNOS protein in cell lysates.

-

Reagents:

-

Lysis Buffer: RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Primary Antibody: Rabbit anti-iNOS polyclonal antibody.

-

Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG.

-

Loading Control Antibody: Mouse anti-β-actin monoclonal antibody.

-

Chemiluminescent Substrate.

-

-

Procedure:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with the anti-β-actin antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the iNOS protein levels to the β-actin levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway for LPS-induced iNOS expression and the experimental workflow for assessing the effect of this compound.

Caption: LPS-induced iNOS expression and its inhibition by 15-MPA.

The diagram illustrates that Lipopolysaccharide (LPS) stimulation of Toll-like Receptor 4 (TLR4) typically activates downstream signaling cascades, including the MAPK and NF-κB pathways, to induce the transcription of the iNOS gene. However, the inhibitory effect of this compound (15-MPA) on iNOS expression is independent of these canonical pathways, suggesting its action on an alternative, yet to be fully elucidated, signaling route.[1]

Caption: Experimental workflow for assessing 15-MPA's effect on iNOS.

This flowchart outlines the key steps in the experimental procedure, from cell seeding and treatment to the final analysis of nitric oxide production and iNOS protein expression.

Conclusion

This compound effectively inhibits LPS-induced nitric oxide production and iNOS expression in BV2 microglial cells. The presented data demonstrates a clear concentration-dependent inhibitory effect. The independence of this inhibition from the MAPK and NF-κB signaling pathways highlights 15-MPA as a compound of interest for further investigation into novel anti-inflammatory therapeutic strategies. This technical guide provides the foundational data and methodologies for researchers and drug development professionals to build upon in their exploration of this compound's potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 15-Methoxypinusolidic Acid from Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methoxypinusolidic acid is a labdane diterpenoid with significant therapeutic potential, exhibiting anti-inflammatory, neuroprotective, and anti-adipogenic properties. This compound has been isolated from the leaves of Biota orientalis (also known as Platycladus orientalis) and Calocedrus microlepis.[1] Its anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production, independent of the MAPK and NF-κB signaling pathways. Furthermore, it has been shown to suppress adipocyte differentiation by inhibiting PPARγ activity and to protect neuronal cells from glutamate-induced excitotoxicity. These diverse biological activities make this compound a compound of interest for drug discovery and development.

This document provides detailed protocols for the extraction and isolation of this compound from plant sources, primarily focusing on Biota orientalis.

Data Presentation

The yield of this compound from plant material is typically low. While specific quantitative data for the yield of this compound is not widely reported, the isolation of similar diterpenoids from Biota orientalis suggests a yield in the range of milligrams per kilogram of dried plant material. For context, a study by Koo et al. (2002) on Biota orientalis leaves provides an example of the expected scale of isolation for a related novel diterpenoid.

| Parameter | Value | Source Plant | Reference |

| Starting Material | 9 kg (dried leaves) | Biota orientalis | Koo et al., 2002 |

| Isolated related diterpenoid (ent-isopimara-15-en-3α,8α-diol) | 24 mg | Biota orientalis | Koo et al., 2002 |

| Expected Yield of this compound | Low mg range per kg | Biota orientalis | Inference |

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from the dried leaves of Biota orientalis. The protocol is based on the methods described by Koo et al. (2002)[2], supplemented with standard chromatographic techniques for diterpenoid purification.